molecular formula C30H42O10 B1164234 Cryptanoside A CAS No. 98570-81-1

Cryptanoside A

Cat. No. B1164234
CAS RN: 98570-81-1
InChI Key:
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Description

Cryptanoside A is a cardiac glycoside epoxide . It was isolated from the stems of Cryptolepis dubia collected in Laos . It is also known as Sarverogenin 3-O-α-L-oleandropyranoside .


Synthesis Analysis

The complete structure of Cryptanoside A was confirmed by analysis of its spectroscopic and single-crystal X-ray diffraction data, using copper radiation at a low temperature .


Molecular Structure Analysis

Cryptanoside A’s molecular structure was established as sarverogenin 3-O-α-L-oleandroside based on its 1H and 13C NMR spectroscopic properties and chemical correlation with sarverogenin .


Physical And Chemical Properties Analysis

Cryptanoside A is a powder . Its molecular formula is C30H42O10 and its molecular weight is 562.65 .

Scientific Research Applications

  • Cryptanoside A is a major cardenolide glycoside found in the leaves and roots of Cryptolepis buchanani. It has been identified as sarverogenin 3-O-α-L-oleandroside. This compound and its derivatives have been studied for their chemical properties and potential applications (Purushothaman, Vasanth, Connolly, & Rycroft, 1988).

  • Research on steroidal saponins, including Cryptanoside A derivatives, from fresh stems of Dracaena angustifolia has revealed potential antifungal properties. These compounds have shown activity against Cryptococcus neoformans, indicating their potential use in antifungal applications (Xu, Zhang, Li, Jacob, & Yang, 2010).

  • Another study on intestinal stem cells provides insights into the role of stem cells in various therapeutic applications. Although this research does not directly mention Cryptanoside A, it highlights the importance of cellular research in medical advancement, which can be relevant to the study of Cryptanoside A's effects on cellular systems (Bach, Renehan, & Potten, 2000).

  • Cryptanoside A derivatives have also been synthesized for investigating their anticancer activities. These compounds, like Cryptophycin A, have shown promising results against solid tumors in animal models. The synthesis and study of these derivatives are crucial for exploring their potential therapeutic applications (Rej, Nguyen, Go, Fortin, & Lavallée, 1996).

Mechanism of Action

Cryptanoside A inhibits Na+/K±ATPase activity and increases the expression of Akt and the p65 subunit of NF-κB . Molecular docking profile showed that Cryptanoside A binds to Na+/K±ATPase, and thus it may directly target Na+/K±ATPase to mediate its cancer cell cytotoxicity .

properties

IUPAC Name

(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQTHMHTBGLMG-TZUBOXRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptanoside A

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